C11H18ClNO
DL-Methylephedrine hydrochloride
CAS No.: 942-46-1
Cat. No.: VC18386453
Molecular Formula: C11H17NO.ClH
C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942-46-1 |
---|---|
Molecular Formula | C11H17NO.ClH C11H18ClNO |
Molecular Weight | 215.72 g/mol |
IUPAC Name | 2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H |
Standard InChI Key | NTCYWJCEOILKNG-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C1=CC=CC=C1)O)N(C)C.Cl |
Introduction
Chemical and Structural Properties
DL-Methylephedrine hydrochloride (C₁₁H₁₇NO·ClH) is characterized as a white crystalline powder with high solubility in water and alcohol . Its molecular structure features a hydroxyl group attached to a benzene ring and a dimethylaminoethyl side chain, which are critical for its pharmacological activity. The compound’s stereochemistry is defined by two stereocenters, resulting in an absolute configuration of (1R,2S) for the active enantiomer . The racemic nature of DL-methylephedrine introduces variability in receptor binding affinity compared to pure enantiomers, influencing its efficacy and side effect profile.
Table 1: Key Chemical Properties of DL-Methylephedrine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇NO·ClH |
Molecular Weight | 215.72 g/mol |
Stereocenters | 2 |
Solubility | Water, Alcohol |
SMILES Notation | Cl.CC@@HN(C)C |
The compound’s InChIKey (NTCYWJCEOILKNG-ROLPUNSJS) reflects its unique stereochemical identity, distinguishing it from related compounds like ephedrine and pseudoephedrine . These structural nuances underlie its selective binding to adrenergic receptors, which is critical for its bronchodilatory effects .
Pharmacological Mechanisms and Therapeutic Applications
DL-Methylephedrine hydrochloride exerts its effects primarily through α- and β-adrenergic receptor agonism, leading to bronchodilation and increased cardiac output . By stimulating β₂-adrenergic receptors in smooth muscle, it relaxes bronchial passages, making it effective in managing asthma and bronchospasm. Concurrent activation of α₁ receptors causes vasoconstriction, which can elevate blood pressure—a dual mechanism that necessitates careful dosing in patients with cardiovascular comorbidities.
Recent positron emission tomography (PET) studies using [¹⁸F]FE-PE2I have explored its impact on dopamine transporters (DAT). A single 60 mg oral dose resulted in mean DAT occupancies of 4.4% in the caudate and 3.6% in the putamen, values significantly lower than those of prohibited stimulants like modafinil (51.4%) or methylphenidate (40–74%) . This minimal DAT inhibition suggests that DL-methylephedrine’s CNS effects are mediated more by adrenergic pathways than dopaminergic ones, reducing its potential for abuse compared to other stimulants.
Regulatory and Ethical Considerations
DL-Methylephedrine hydrochloride’s inclusion in over-the-counter cold medications raises concerns about inadvertent doping among athletes. While urine concentrations post-administration often surpass WADA limits, the lack of significant CNS stimulation (as evidenced by PET data) questions the fairness of its prohibited status . Regulatory bodies face a dilemma: balancing the prevention of potential performance enhancement with the compound’s legitimate therapeutic uses.
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